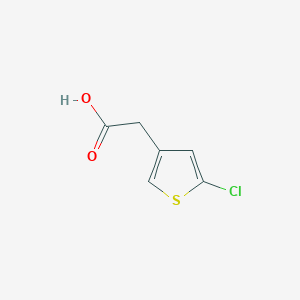
2-(5-Chlorothiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-3-yl)acetic acid typically involves the chlorination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 5-chlorothiophene-3-carboxylic acid with acetic anhydride under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Chlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino, thio, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chlorothiophen-3-yl)acetic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chlorothiophen-3-yl)acetic acid involves its interaction with molecular targets through its functional groups. The chlorine atom and carboxylic acid moiety play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-acetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-(5-Bromothiophen-3-yl)acetic acid: Similar structure but with a bromine atom, which can influence its chemical properties and applications.
2-(5-Methylthiophen-3-yl)acetic acid: Contains a methyl group instead of chlorine, affecting its electronic and steric properties.
Uniqueness: 2-(5-Chlorothiophen-3-yl)acetic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart specific biological activities not observed in its analogs .
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZQOMLBCHGLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-[(phenylamino)methylidene]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2724607.png)
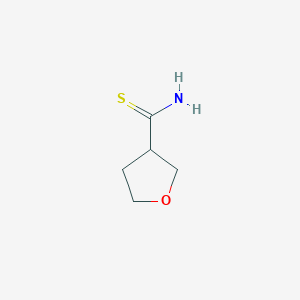
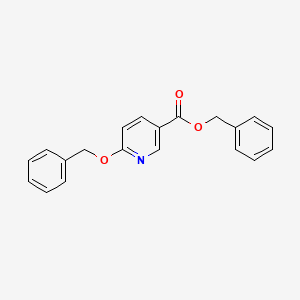
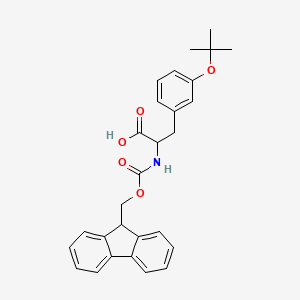

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)
![3-{[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine](/img/structure/B2724619.png)
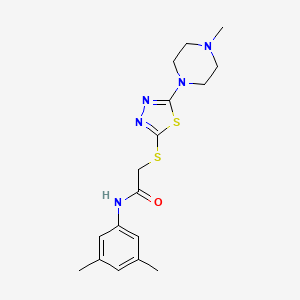
![N-(2-methylpropyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2724622.png)
![2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2724623.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)


![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)
